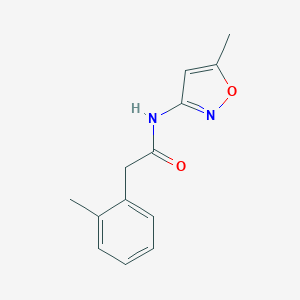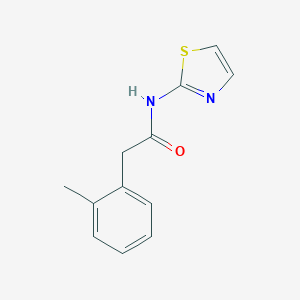
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTAA is a thiazolylacetamide derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has exhibited potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have a positive effect on the immune system, enhancing the production of immune cells and cytokines. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
実験室実験の利点と制限
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of research could focus on elucidating the exact mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Additionally, further studies could investigate the potential applications of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide in the development of new anti-inflammatory, anticancer, and antimicrobial drugs. Furthermore, research could explore the potential use of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide as a research tool in various fields, including immunology and pharmacology. Finally, studies could investigate the potential side effects and toxicity of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is a novel compound with promising biological activities and potential applications in various fields. It exhibits anti-inflammatory, antitumor, and antimicrobial properties and has been shown to have positive effects on the immune system and organ function. Further research is needed to fully understand the mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in drug development and research.
合成法
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiosemicarbazide and subsequent cyclization and acetylation steps. The final product is obtained as a white crystalline solid with a melting point of 140-142°C and a molecular weight of 267.36 g/mol.
特性
製品名 |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-2-3-5-10(9)8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChIキー |
LBHZGAXCJUMJQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



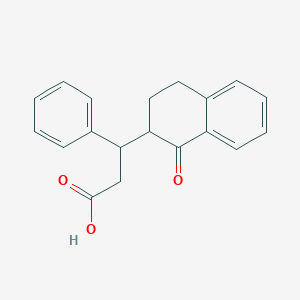
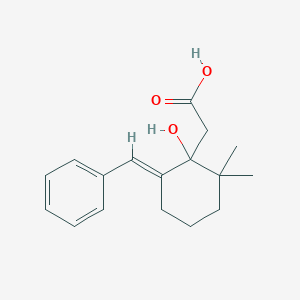

![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
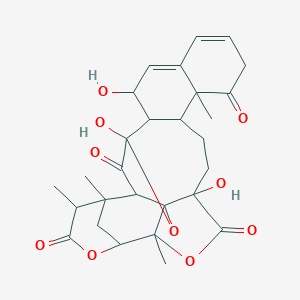

![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

